molecular formula C11H8ClNO2 B1296769 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride CAS No. 51655-71-1

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride

Cat. No. B1296769
CAS RN: 51655-71-1
M. Wt: 221.64 g/mol
InChI Key: RWVAPUPMWDZLGV-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is a chemical compound with the molecular formula C11H8ClNO2 . It has a molecular weight of 221.64 . The IUPAC name for this compound is 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride .


Synthesis Analysis

The synthesis of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride involves the oximeation of benzaldehyde and hydroxylamine hydrochloride under alkaline conditions to generate benzoxime . This is then chlorinated with chlorine to give benzoxime chloride . It is combined with ethyl acetoacetate to hydrolyze and chlorinated to obtain 5-Methyl-3-phenylisoxazole-4-carbonyl chloride .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is represented by the InChI code: 1S/C11H8ClNO2/c1-7-9(10(12)14)13-11(15-7)8-5-3-2-4-6-8/h2-6H,1H3 .


Physical And Chemical Properties Analysis

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is a solid compound .

Scientific Research Applications

Pharmaceutical Research

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride: is utilized in the synthesis of various pharmaceutical compounds. Its oxazole ring is a common motif in many biologically active molecules and can be used to create new drugs with potential antibacterial, antifungal, or anticancer properties . The compound’s ability to act as a carboxylic acid chloride also makes it a valuable intermediate in the formation of amides and esters, which are prevalent in drug molecules.

Agriculture

In agriculture, this compound could be explored for the development of novel pesticides or herbicides. The oxazole ring’s structural similarity to natural plant hormones suggests potential applications in regulating plant growth or defending against pests .

Material Science

5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride: may have applications in material science, particularly in the development of organic semiconductors or photovoltaic materials. The conjugated system within the oxazole ring can contribute to the electronic properties of materials, potentially leading to more efficient energy transfer .

Environmental Science

Environmental science can benefit from the compound’s potential use in sensing and remediation technologies. Its chemical structure could allow for the detection of environmental pollutants or the development of materials that help in the cleanup of hazardous substances .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent or a building block for creating more complex molecules that serve as standards or reagents in various chemical analyses. Its reactivity with amines and alcohols makes it a versatile tool for synthesizing a wide range of derivatives for analytical purposes .

Biochemistry

Finally, in biochemistry, 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride can be used to study enzyme-substrate interactions, particularly with enzymes that interact with oxazole-containing substrates. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

properties

IUPAC Name

5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7-9(10(12)14)13-11(15-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVAPUPMWDZLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60312479
Record name 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51655-71-1
Record name 51655-71-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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